

Application Notes and Protocols for BI-1622 in In Vivo Studies

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Compound of Interest

Compound Name: BI-1622

Cat. No.: B10831518

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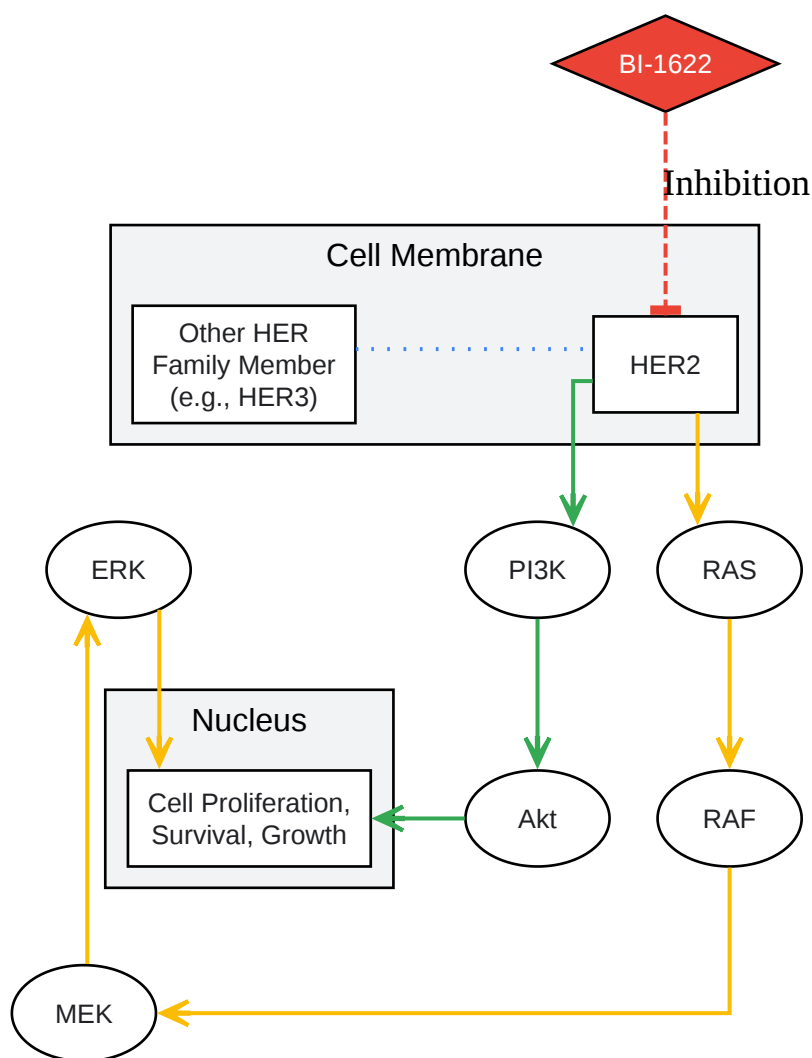
For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1622 is a potent, selective, and orally bioavailable inhibitor of HER2 (human epidermal growth factor receptor 2), specifically targeting HER2 exon 20 insertion mutations while sparing wild-type EGFR (epidermal growth factor receptor).[1][2][3] This selectivity suggests a potentially wider therapeutic window compared to pan-ERBB inhibitors.[2] These application notes provide detailed protocols for the in vivo use of **BI-1622** in preclinical cancer models, summarizing key dosage, efficacy, and pharmacokinetic data.

Mechanism of Action

BI-1622 is an ATP-competitive covalent inhibitor that binds to the kinase domain of HER2, effectively blocking its downstream signaling pathways.[3] HER2 is a member of the ERBB family of receptor tyrosine kinases. While it has no known direct ligand, it is the preferred dimerization partner for other ERBB family members.[1] Upon dimerization, HER2's intrinsic kinase activity is stimulated, leading to the activation of pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK pathways. **BI-1622** has been shown to induce a dose-dependent decrease in the phosphorylation of HER2 and ERK, a key component of the MAPK pathway.[1]



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BI-1622 inhibits HER2 signaling, blocking downstream pathways.

Data Presentation

Table 1: In Vivo Efficacy of **BI-1622** in Xenograft Models

Model Type	Cell Line/PDX Model	Dosage and Administration	Duration of Treatment	Outcome	Reference
Cell Line-Derived Xenograft (CDX)	NCI-H2170 (HER2YVMA)	100 mg/kg, p.o., b.i.d.	12 days	73% Tumor Growth Inhibition (TGI)	[4]
Patient-Derived Xenograft (PDX)	CTG-2543 (HER2YVMA)	100 mg/kg, p.o., b.i.d.	25 days	Tumor Regression	[2]
Patient-Derived Xenograft (PDX)	ST-1307 (HER2YVMA)	100 mg/kg, p.o., b.i.d.	40 days	Tumor Regression	[2]

p.o. - per os (by mouth); b.i.d. - bis in die (twice a day)

Table 2: Pharmacokinetic Parameters of BI-1622 in Mice

Parameter	Value	Route of Administration	Dosage	Reference
Bioavailability	Up to 71%	Oral (p.o.)	10 or 100 mg/kg	[2]
Clearance	Low (10% of hepatic blood flow)	Intravenous (i.v.)	1 mg/kg	[2]
Volume of Distribution (Vss)	0.45 L/kg (Low)	Intravenous (i.v.)	1 mg/kg	[2]

Experimental Protocols

Protocol 1: Preparation and Administration of BI-1622 for In Vivo Studies

This protocol describes the preparation of **BI-1622** for oral and intravenous administration in mice.

Materials:

- **BI-1622** powder
- Vehicle: Natrosol (hydroxyethyl cellulose) solution
- Sterile phosphate-buffered saline (PBS)
- Appropriate solvents for initial dissolution if necessary (e.g., DMSO)
- Sterile syringes and needles (for i.v. injection)
- Oral gavage needles

Oral Formulation Preparation (in Natrosol):

- Determine the required concentration of **BI-1622** based on the desired dosage (e.g., 10 mg/mL for a 100 mg/kg dose in a 20 g mouse, assuming a 200 μ L gavage volume).
- If **BI-1622** has low aqueous solubility, first dissolve the calculated amount of **BI-1622** powder in a minimal amount of a suitable solvent like DMSO.
- Prepare the Natrosol solution according to the manufacturer's instructions (a 0.5% to 2% solution is common).
- Slowly add the dissolved **BI-1622** to the Natrosol solution while vortexing or stirring to ensure a homogenous suspension.
- Administer the suspension to mice via oral gavage.

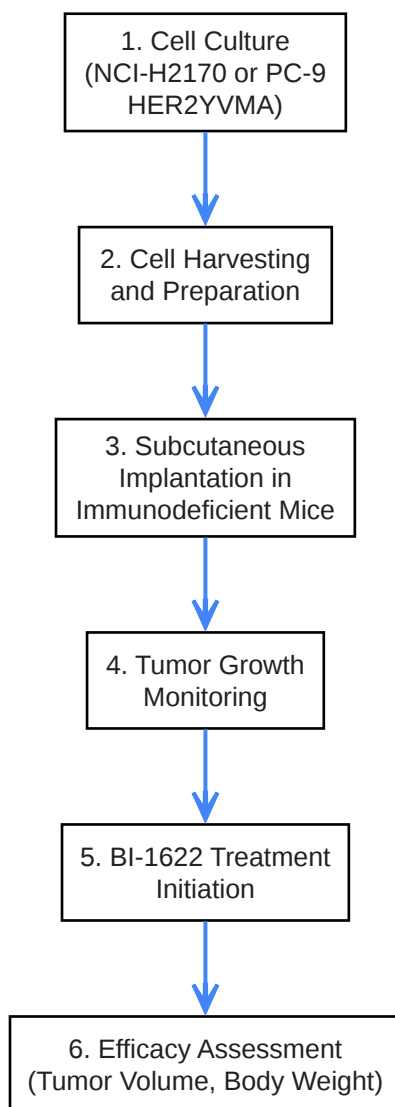
Intravenous Formulation Preparation:

- For intravenous administration, **BI-1622** should be formulated in a sterile, biocompatible solution.

- Dissolve **BI-1622** in a suitable vehicle, such as a solution of saline with a solubilizing agent (e.g., a small percentage of DMSO and/or a surfactant like Tween 80), to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20 g mouse, assuming a 200 μ L injection volume).
- Ensure the final solution is clear and free of particulates.
- Administer the solution via intravenous injection (e.g., tail vein).

Protocol 2: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model using HER2-mutant cancer cell lines such as NCI-H2170 HER2YVMA or PC-9 HER2YVMA.



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